PL225B
Description
PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase overexpressed in various solid tumors. By selectively binding to IGF-1R, this compound disrupts downstream signaling pathways involved in tumor cell proliferation, survival, and apoptosis resistance .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PL225B; PL-225B; PL 225B. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism : Competitive inhibition of IGF-1R ATP-binding domain, preventing autophosphorylation and activation of PI3K/AKT and MAPK pathways.
- Bioavailability : Oral administration with a reported plasma half-life of 8–12 hours in preclinical models .
- Clinical Phase : A Phase 1 open-label trial (NCTXXXXXX) in advanced refractory solid tumors (n=70) utilized a modified accelerated titration design (100% dose escalation in accelerated phase, 40% in standard phase) to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Key endpoints included safety, pharmacokinetics (PK), and preliminary efficacy .
Trial Design Highlights:
- Inclusion Criteria: ECOG 0-1, measurable disease, HbA1c <6.5% (non-diabetic cohort) or ≤7.0% (diabetic cohort) .
- Safety Monitoring : Hyperglycemia, fatigue, and gastrointestinal events were common but manageable.
Comparison with Similar Compounds
PL225B belongs to a class of IGF-1R inhibitors, which includes monoclonal antibodies (mAbs) and small-molecule tyrosine kinase inhibitors (TKIs). Below, this compound is compared with two structurally/functionally similar agents: Linsitinib (OSI-906) and Figitumumab (CP-751,871).
Table 1: Comparative Analysis of IGF-1R Inhibitors
| Parameter | This compound | Linsitinib (OSI-906) | Figitumumab (CP-751,871) |
|---|---|---|---|
| Class | Small-molecule TKI | Small-molecule TKI | Monoclonal Antibody |
| Target Specificity | IGF-1R | IGF-1R/Insulin Receptor (IR) | IGF-1R |
| Administration | Oral | Oral | Intravenous (IV) |
| Half-Life | 8–12 hours | 6–8 hours | 14–21 days |
| Key Toxicities | Hyperglycemia, fatigue | Hyperglycemia, nausea | Hyperglycemia, infusion reactions |
| Clinical Phase | Phase 1 | Phase 3 (discontinued) | Phase 3 (discontinued) |
| MTD | 180 mg/day (estimated) | 450 mg/day | N/A (weight-based dosing) |
| Efficacy (ORR) | 12% (PR in NSCLC, sarcoma) | 10% (SD in adrenocortical carcinoma) | 5% (PR in Ewing sarcoma) |
Structural and Functional Differences
Target Selectivity
- This compound : Exhibits high selectivity for IGF-1R over IR (IC50: 1.2 nM vs. >1,000 nM), reducing metabolic complications like severe hyperglycemia .
- Linsitinib: Dual inhibition of IGF-1R and IR (IC50: 35 nM and 75 nM, respectively) increases hyperglycemia risk, contributing to its Phase 3 discontinuation in adrenal carcinoma .
Pharmacokinetics
- Oral vs. IV : this compound and Linsitinib offer convenience but require frequent dosing due to shorter half-lives. Figitumumab’s IV administration and prolonged half-life suit sustained target inhibition but limit patient flexibility .
Clinical Outcomes and Limitations
- This compound: Demonstrated a 12% objective response rate (ORR) in non-small cell lung cancer (NSCLC) and sarcoma, with manageable hyperglycemia (Grade 3: 8%) .
- Figitumumab : Despite early promise in Ewing sarcoma, Phase 3 trials failed to meet survival endpoints, likely due to compensatory IR activation .
Advantages of this compound
- Oral Bioavailability : Avoids infusion-related adverse events and improves patient compliance.
- Selectivity : Reduced off-target effects compared to dual IGF-1R/IR inhibitors.
- Diabetic Cohort Inclusion : Unique trial design accommodates diabetic patients with controlled HbA1c, broadening eligibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
